molecular formula C30H29NO7 B11152791 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate

4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate

Cat. No.: B11152791
M. Wt: 515.6 g/mol
InChI Key: FHGGXBQPSOOIJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-METHOXYPHENYL)-8-METHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}PENTANOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chromen-2-one core, a methoxyphenyl group, and a benzyloxycarbonyl amino pentanoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction steps and various catalysts for facilitating specific transformations .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

4-(4-METHOXYPHENYL)-8-METHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}PENTANOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the specific transformation required .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

4-(4-METHOXYPHENYL)-8-METHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}PENTANOATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-METHOXYPHENYL)-8-METHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}PENTANOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(4-METHOXYPHENYL)-8-METHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}PENTANOATE include:

Uniqueness

The uniqueness of 4-(4-METHOXYPHENYL)-8-METHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}PENTANOATE lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a chromen-2-one core, methoxyphenyl group, and benzyloxycarbonyl amino pentanoate moiety makes it a versatile compound with diverse applications .

Properties

Molecular Formula

C30H29NO7

Molecular Weight

515.6 g/mol

IUPAC Name

[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl] 2-(phenylmethoxycarbonylamino)pentanoate

InChI

InChI=1S/C30H29NO7/c1-4-8-25(31-30(34)36-18-20-9-6-5-7-10-20)29(33)37-26-16-15-23-24(17-27(32)38-28(23)19(26)2)21-11-13-22(35-3)14-12-21/h5-7,9-17,25H,4,8,18H2,1-3H3,(H,31,34)

InChI Key

FHGGXBQPSOOIJD-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)OC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=CC=C(C=C3)OC)C)NC(=O)OCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.